Sotrastaurin

Description

This compound has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others.

This compound is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. This compound inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

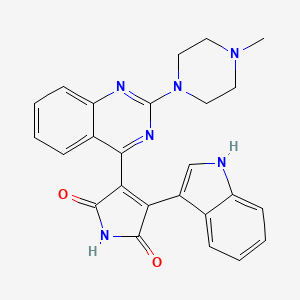

a potent protein kinase C-selective inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotrastaurin's Attenuation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (AEB071) is a potent and selective, orally bioavailable inhibitor of protein kinase C (PKC) isoforms, which are critical components of signal transduction pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade. By targeting classical and novel PKC isoforms, this compound effectively modulates downstream signaling events, leading to the inhibition of NF-κB activation. This technical guide provides an in-depth overview of the mechanism of action of this compound on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and the NF-κB Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines and pathogen-associated molecular patterns. This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription.

Protein Kinase C (PKC) enzymes, a family of serine/threonine kinases, are crucial upstream regulators of the NF-κB pathway.[2][3] this compound is a synthetic compound that potently inhibits the classical (α, β) and novel (θ) isoforms of PKC, thereby selectively inactivating NF-κB.[4] This targeted inhibition makes this compound a compound of significant interest for various therapeutic applications, including immunosuppression in organ transplantation and the treatment of certain cancers like diffuse large B-cell lymphoma (DLBCL).[5][6][7][8]

Mechanism of Action: this compound's Impact on NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway primarily by blocking the catalytic activity of specific PKC isoforms. In T-cell and B-cell signaling, antigen receptor engagement activates a cascade that leads to the recruitment and activation of PKC isoforms, particularly PKCθ in T-cells and PKCβ in B-cells.[4][9] These activated PKC isoforms are instrumental in the formation and activation of the CBM (CARD11/CARMA1-BCL10-MALT1) signalosome complex, which is a critical upstream activator of the IκB kinase (IKK) complex.[10]

The IKK complex, in turn, phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB p50/p65 heterodimer, allowing its translocation to the nucleus to drive the transcription of target genes. By inhibiting PKC, this compound disrupts this signaling cascade at an early stage, preventing the activation of the IKK complex and the subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[6][11]

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity on PKC isoforms and its downstream effects on cellular processes regulated by NF-κB.

Table 1: Inhibitory Activity of this compound on PKC Isoforms

| PKC Isoform | Inhibition Constant (Ki) | Assay Type | Reference |

| PKCθ | 0.22 nM | Cell-free kinase assay | [12][13] |

| PKCβ | 0.64 nM | Cell-free kinase assay | [12][13] |

| PKCα | 0.95 nM | Cell-free kinase assay | [12][13] |

| PKCη | 1.8 nM | Cell-free kinase assay | [12][13] |

| PKCδ | 2.1 nM | Cell-free kinase assay | [12][13] |

| PKCε | 3.2 nM | Cell-free kinase assay | [13] |

Table 2: Functional Inhibition by this compound

| Parameter | Cell Type | IC50 / Concentration | Effect | Reference |

| T-cell Proliferation | Alloactivated T-cells | 90 nM (45 ng/mL) | Inhibition of proliferation | [4][14] |

| NF-κB (p65) Phosphorylation | CD3+ T-cells | 500 nM | 93% inhibition | [15][16] |

| NF-κB (p65) Phosphorylation | CD4+ T-cells | 500 nM | 95% inhibition | [15][16] |

| NF-κB (p65) Phosphorylation | CD8+ T-cells | 500 nM | 86% inhibition | [15][16] |

| NF-κB DNA Binding | Peripheral T-cells | 500 nM | 84.4% inhibition | [15] |

| IL-2 Secretion & CD25 Expression | Primary human and mouse T-cells | Low nanomolar | Abrogation of early activation markers | [11][12] |

| Proliferation | CD79 mutant ABC DLBCL cell lines | < 20 µM | Selective impairment of proliferation | [12] |

Experimental Protocols

This section details common experimental methodologies used to evaluate the effect of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.[17][18][19]

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as a proxy for NF-κB activity.

-

Cell Lines: HEK293 cells stably expressing an NF-κB-luciferase reporter are commonly used.[20][21]

-

Protocol:

-

Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).

-

Incubation: Incubate the cells for an appropriate time (e.g., 5-6 hours) to allow for luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and plot the results to determine the inhibitory effect of this compound.

-

Western Blotting for NF-κB Pathway Components

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.[22]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus as described above. Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins such as phospho-IκBα, total IκBα, p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

-

Flow Cytometry for NF-κB p65 Phosphorylation

This method allows for the quantitative analysis of NF-κB activation at the single-cell level.[15][16]

-

Principle: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the NF-κB p65 subunit. The fluorescence intensity of individual cells is then measured by a flow cytometer.

-

Protocol:

-

Cell Stimulation: Activate peripheral blood mononuclear cells (PBMCs) or isolated T-cells with anti-CD3/CD28 antibodies in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., methanol or saponin) to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with a fluorescently labeled antibody against phospho-p65 (e.g., Alexa Fluor 488 conjugated). Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the geometric mean fluorescence intensity (gMFI) of the phospho-p65 signal within the different cell populations.

-

References

- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of IκB Kinase β by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKC inhibition of this compound has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]

- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of Sotrastaurin in autoimmune disease models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (formerly AEB071) is a potent and selective, orally bioavailable inhibitor of protein kinase C (PKC) isoforms, which are critical mediators in the signaling pathways downstream of T-cell and B-cell receptors. By targeting these central pathways, this compound has emerged as a promising immunomodulatory agent for the treatment of autoimmune diseases and the prevention of allograft rejection. This technical guide provides an in-depth overview of the role of this compound in preclinical autoimmune disease models, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its mechanism of action through signaling pathway diagrams.

Mechanism of Action: Targeting PKC-Mediated Signaling

This compound is a pan-PKC inhibitor with high affinity for the classical (PKCα, PKCβ) and novel (PKCθ, PKCδ, PKCε, PKCη) isoforms.[1][2] In the context of autoimmune diseases, its primary mechanism of action involves the inhibition of T-cell activation and proliferation.[3][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is a key enzyme that activates downstream signaling cascades, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT).[3][5] By inhibiting PKCθ, this compound effectively blocks these pathways, resulting in reduced expression of pro-inflammatory cytokines like IL-2 and interferon-gamma (IFN-γ), and decreased T-cell proliferation.[3][6]

Interestingly, while potently inhibiting effector T-cell responses, this compound appears to spare the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[7][8] This selective effect on effector versus regulatory T-cells suggests a favorable profile for an immunomodulatory drug.[7][9] this compound has also been shown to impact B-cell activation through the inhibition of PKCβ, which is involved in B-cell receptor signaling and NF-κB activation.[10]

Signaling Pathway Diagrams

Figure 1: this compound's Inhibition of T-Cell Activation Pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Species | IC50 / Ki | Reference(s) |

| PKC Isoforms | ||||

| PKCα | Cell-free kinase assay | Human | Ki: 0.95 nM | [2] |

| PKCβ | Cell-free kinase assay | Human | Ki: 0.64 nM | [2] |

| PKCθ | Cell-free kinase assay | Human | Ki: 0.22 nM | [2][11] |

| PKCδ | Cell-free kinase assay | Human | Ki: 2.1 nM | [2] |

| PKCε | Cell-free kinase assay | Human | Ki: 3.2 nM | [2] |

| PKCη | Cell-free kinase assay | Human | Ki: 1.8 nM | [2] |

| T-Cell Function | ||||

| Alloactivated T-cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Human | IC50: 90 nM (45 ng/mL) | [7][8] |

| CD3/CD28-induced T-cell Proliferation | Proliferation Assay | Human | IC50: 108 nM | [3] |

| IL-2 Secretion | ELISA | Human/Mouse | Low nanomolar inhibition | [3] |

| CD25 Expression | Flow Cytometry | Human/Mouse | Low nanomolar inhibition | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disease | Species | Dosing Regimen | Key Findings | Reference(s) |

| Heart Allograft | Transplant Rejection | Rat | 10 and 30 mg/kg b.i.d. (oral) | Dose-dependent prolongation of allograft survival. | [6] |

| Islet Allotransplantation | Transplant Rejection | Rat | 30 mg/kg b.i.d. (oral) | Delayed rejection and prolonged graft survival. | [10] |

| Acute Allergic Contact Dermatitis | Skin Inflammation | Rat | Not specified | Dose-dependent inhibition of the inflammatory response. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.

-

Cells:

-

Responder Cells: Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.

-

Stimulator Cells: Irradiated (to prevent their proliferation) PBMCs from an HLA-mismatched donor.

-

-

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Irradiate stimulator cells (e.g., 30 Gy).

-

Plate responder PBMCs at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.

-

Pre-incubate responder cells with varying concentrations of this compound (e.g., 0-250 ng/mL) or vehicle control (DMSO) for 1 hour at 37°C.[7]

-

Add stimulator cells to the wells at a 1:1 ratio with responder cells.

-

Incubate the co-culture for 5-6 days at 37°C in a 5% CO2 incubator.

-

Pulse the cells with 1 µCi/well of [3H]-thymidine for the final 16-18 hours of incubation.

-

Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[7]

-

This protocol evaluates the effect of this compound on early T-cell activation markers and pro-inflammatory cytokine secretion.

-

Cells: Purified human or mouse T-cells.

-

Protocol:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

-

Wash the plate to remove unbound antibody.

-

Add purified T-cells (1 x 10^5 cells/well) to the wells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and varying concentrations of this compound or vehicle control.

-

Incubate for 24-72 hours at 37°C.

-

For Cytokine Analysis: Collect supernatants and measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.

-

For Activation Marker Analysis: Harvest cells and stain for surface markers like CD25 and CD69. Analyze by flow cytometry.

-

In Vivo Autoimmune Disease Models

While specific protocols detailing this compound administration in these models are not extensively published, the following are standard induction protocols for common autoimmune disease models where this compound's efficacy could be evaluated.

-

Animals: DBA/1 mice (highly susceptible strain).

-

Induction Protocol:

-

Prepare an emulsion of bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.

-

On day 21, administer a booster immunization with CII emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

This compound Treatment (Hypothetical):

-

Based on transplantation models, oral administration of this compound (e.g., 10-30 mg/kg, once or twice daily) could be initiated either prophylactically (before or at the time of initial immunization) or therapeutically (after the onset of clinical signs of arthritis).

-

-

Assessment:

-

Monitor mice regularly for clinical signs of arthritis, scoring the severity of paw swelling and inflammation.

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of anti-CII antibodies and inflammatory cytokines.

-

-

Animals: C57BL/6 mice.

-

Induction Protocol:

-

Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA.

-

Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of pathogenic T-cells into the central nervous system.

-

-

This compound Treatment (Hypothetical):

-

Oral administration of this compound could be initiated prophylactically or therapeutically.

-

-

Assessment:

-

Monitor mice daily for clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.

-

At the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.

-

Experimental Workflow Diagram

Figure 2: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound represents a targeted immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of PKC-mediated signaling pathways. The available preclinical data strongly support its potential as a therapeutic for autoimmune diseases. Its ability to potently suppress effector T-cell function while preserving regulatory T-cell activity is a particularly compelling feature. Further investigation in well-characterized animal models of autoimmunity, using detailed and standardized protocols as outlined in this guide, will be crucial to fully elucidate its therapeutic potential and to guide its clinical development for a range of autoimmune and inflammatory disorders. The lack of extensive, publicly available data on this compound's use in specific autoimmune disease models highlights an area for future research that could significantly advance the field.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - The PKC inhibitor AEB071 may be a therapeutic option for psoriasis [jci.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory effects of atorvastatin on MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

Sotrastaurin's Binding Affinity for Protein Kinase C Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sotrastaurin's (AEB071) binding affinity for various Protein Kinase C (PKC) isoforms. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound for PKC Isoforms

This compound, also known as AEB071, is a potent and selective pan-PKC inhibitor.[1] Its binding affinity for different PKC isoforms has been determined in cell-free kinase assays, with the resulting inhibition constants (Ki) summarized in the table below. The data demonstrates that this compound exhibits subnanomolar to low nanomolar affinity for classical and novel PKC isoforms, while being inactive against the atypical PKCζ.[1]

| PKC Isoform | Subclass | Inhibition Constant (Ki) (nM) |

| PKCθ | Novel | 0.22 |

| PKCβ | Classical | 0.64 |

| PKCα | Classical | 0.95 |

| PKCη | Novel | 1.8 |

| PKCδ | Novel | 2.1 |

| PKCε | Novel | 3.2 |

| PKCζ | Atypical | Inactive |

Table 1: this compound's Ki values for various human recombinant PKC isotypes as determined by in vitro kinase assays.[2]

Experimental Protocol: In Vitro Kinase Assay for Ki Determination

The binding affinity of this compound for classical and novel PKC isotypes was determined using a scintillation proximity assay (SPA).[3] This method measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a peptide substrate by the PKC enzyme.

Materials:

-

Buffer: 20 mM Tris-HCl, pH 7.4

-

Protein: 0.1% bovine serum albumin (BSA)

-

Substrate: 1.5 μM peptide substrate

-

Cofactors: 10 mM Mg(NO3)2, 0.2 mM CaCl2

-

Radiolabel: 10 μM [33P]ATP

-

Enzyme: 25 to 400 ng/mL of the respective PKC isoform

-

Lipid Vesicles: 0.5 μM final lipid concentration (30 mol% phosphatidylserine, 5 mol% diacylglycerol, 65 mol% phosphatidylcholine)

-

Stop Solution: 100 mM EDTA, 200 μM ATP, 0.1% Triton X-100

-

Detection: Streptavidin-coated scintillation proximity assay beads

-

Instrumentation: MicroBetaTrilux counter

Procedure:

-

Reaction Setup: The assay is performed by incubating the peptide substrate, [33P]ATP, cofactors, PKC enzyme, and lipid vesicles in the reaction buffer.

-

Incubation: The reaction mixture is incubated for 60 minutes at room temperature to allow for the enzymatic transfer of the radiolabeled phosphate to the peptide substrate.

-

Termination: The reaction is stopped by the addition of a stop solution containing EDTA to chelate the divalent cations necessary for enzyme activity.

-

Detection: Streptavidin-coated scintillation proximity assay beads are added to the mixture. These beads bind to a biotin tag on the peptide substrate.

-

Signal Measurement: When the radiolabeled peptide substrate is bound to the SPA bead, the emitted beta particles from the 33P excite the scintillant within the bead, producing light. This light is then measured using a MicroBetaTrilux counter. Unbound [33P]ATP is too far from the bead to produce a signal.

-

Data Analysis: The amount of light produced is proportional to the amount of phosphorylated substrate, and therefore to the activity of the PKC enzyme. To determine the Ki value for this compound, the assay is performed with varying concentrations of the inhibitor, and the data is fitted to a suitable model.

Visualizations: Signaling Pathways and Experimental Workflow

PKC Signaling Pathway in T-Cell Activation

This compound's immunosuppressive effects are primarily due to its inhibition of PKC isoforms that are critical for T-cell activation.[3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC is activated, leading to the activation of the NF-κB signaling pathway.[3] This pathway is crucial for the transcription of genes involved in T-cell proliferation and cytokine production.[3]

Experimental Workflow for Scintillation Proximity Assay

The following diagram illustrates the workflow for determining the binding affinity of this compound using the scintillation proximity assay.

References

A Technical Guide to the Downstream Effects of Sotrastaurin in B-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms and downstream consequences of Sotrastaurin, a potent and selective pan-Protein Kinase C (PKC) inhibitor, on B-cell activation signaling pathways. This compound has been investigated for its immunosuppressive and antineoplastic properties, primarily through its targeted disruption of lymphocyte activation.[1][2]

Core Signaling Pathways in B-Cell Activation

B-cell activation is a cornerstone of the adaptive immune response, initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a complex signaling cascade. A critical mediator in this pathway is Protein Kinase C beta (PKCβ), a member of the classical PKC isoform family.

Upon BCR engagement, upstream signaling events lead to the activation of phospholipase C-gamma 2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, recruits and activates PKCβ at the plasma membrane.

Activated PKCβ is essential for the phosphorylation of CARMA1 (also known as CARD11), which then serves as a scaffold to recruit BCL10 and MALT1, forming the CBM signalosome complex. This complex is pivotal for activating the IκB kinase (IKK) complex. The IKK complex subsequently phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the nuclear factor-kappa B (NF-κB) transcription factors (predominantly the p50/RelA heterodimer), allowing them to translocate to the nucleus and initiate the transcription of a wide array of genes crucial for B-cell proliferation, survival, and differentiation.

This compound's Mechanism of Action in B-Cells

This compound functions as an orally available, potent inhibitor of classical (α, β) and novel (θ, δ, ε, η) PKC isoforms.[3][4][5] In the context of B-cell activation, its primary target is PKCβ.[1][6] By binding to the ATP-binding site of PKCβ, this compound prevents its catalytic activity.

This inhibition of PKCβ serves as a critical blockade in the BCR signaling cascade. The downstream phosphorylation of CARMA1 is prevented, thereby inhibiting the formation and function of the CBM complex. Consequently, the activation of the IKK complex is abrogated, IκBα remains unphosphorylated and bound to NF-κB, and the translocation of NF-κB to the nucleus is effectively blocked.[1][3] This leads to the comprehensive downregulation of NF-κB target genes.[1]

Figure 1: Canonical B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation.

Figure 2: Mechanism of action of this compound in blocking the BCR signaling cascade.

Downstream Effects of this compound on B-Cell Function

The inhibition of the PKCβ/NF-κB axis by this compound has profound consequences for B-cell physiology, particularly in contexts of chronic activation or malignancy.

-

Inhibition of Proliferation and Cell Cycle Arrest: A primary outcome of NF-κB inhibition is the arrest of the cell cycle. Studies in Diffuse Large B-cell Lymphoma (DLBCL) cell lines demonstrate that this compound treatment leads to a dose- and time-dependent inhibition of proliferation.[7] This is often accompanied by an arrest in the G1 phase of the cell cycle.[1][7]

-

Induction of Apoptosis: By blocking the pro-survival signals mediated by NF-κB, this compound can induce apoptosis in B-cells, especially in malignant cells that are dependent on constitutive BCR signaling.[1][7] This is evidenced by the increased levels of cleaved caspases-3, -8, and -9 following treatment.[7]

-

Modulation of Gene Expression: this compound leads to the downregulation of NF-κB target genes.[1] For example, in DLBCL cells, this compound treatment reduces the expression of Monocarboxylate Transporter 1 (MCT-1), a protein implicated in tumor metabolism and proliferation.[7] It also affects key cell cycle regulators like cyclin D1.[7]

-

Impact on Other Signaling Pathways: The effects of this compound can extend beyond the NF-κB pathway. In some cellular contexts, it has been shown to decrease the phosphorylation of ERK (p-ERK) and Akt (p-AKT), key components of the MAPK and PI3K pathways, respectively, which are also involved in cell survival and proliferation.[7][8]

Quantitative Data Presentation

The efficacy of this compound has been quantified in various assays, providing a clear picture of its potency and effects.

Table 1: Inhibitory Potency of this compound on PKC Isoforms

| PKC Isoform | Ki (nM) - Cell-Free Assay |

|---|---|

| PKCθ | 0.22 |

| PKCβ1 | 0.64 |

| PKCα | 0.95 |

| PKCη | 1.8 |

| PKCδ | 2.1 |

Data sourced from cell-free kinase assays.[9]

Table 2: Antiproliferative Activity of this compound in DLBCL Cell Lines

| Cell Line | IC50 at 48h (µM) |

|---|---|

| SUDHL-4 | 22.31 |

| OCI-LY8 | 22.90 |

IC50 (half-maximal inhibitory concentration) values determined by CCK-8 proliferation assay.[7]

Table 3: Effect of this compound on Cell Cycle Distribution in DLBCL Cells

| Cell Line | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| SUDHL-4 | 0 | 54.12 ± 1.21 | 36.14 ± 0.98 | 9.74 ± 0.23 |

| 24 | 62.15 ± 1.54 | 29.11 ± 1.12 | 8.74 ± 0.42 | |

| 48 | 70.48 ± 1.87 | 21.36 ± 1.25 | 8.16 ± 0.62 |

Cells were treated with this compound (STN) and analyzed by flow cytometry. Data represents mean ± SD.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on B-cells.

5.1 Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Seed DLBCL cells (e.g., SUDHL-4, OCI-LY8) into 96-well plates at a density of 2 × 10⁵ cells/ml in a volume of 100 µl.[7]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, 40 µM) or a vehicle control (DMSO) for specified time points (24, 48, 72 hours) in a 37°C incubator.[7]

-

CCK-8 Addition: At the end of the incubation period, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.[7]

-

Incubation: Incubate the plates for an additional 2 hours at 37°C.[7]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

5.2 Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture B-cells with this compound at a specified concentration (e.g., IC50 value) for different time points (e.g., 0, 24, 48 hours).

-

Harvest and Fixation: Harvest the cells by centrifugation. Wash with PBS and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

5.3 Western Blot Analysis

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., PKCβ, p-IKK, IκBα, p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3: Experimental workflow for assessing the effects of this compound on B-cells.

Conclusion

This compound effectively disrupts B-cell activation by targeting PKCβ, a linchpin in the signal transduction from the B-cell receptor. Its inhibitory action prevents the activation of the canonical NF-κB pathway, a critical driver of B-cell proliferation, survival, and differentiation. The downstream consequences include G1 cell cycle arrest and the induction of apoptosis, particularly in malignant B-cells that exhibit dependence on this pathway. The quantitative data and detailed protocols provided herein offer a comprehensive resource for researchers and drug development professionals investigating PKC inhibitors and B-cell signaling. These findings underscore the therapeutic potential of this compound in B-cell driven diseases, such as certain lymphomas and autoimmune disorders.

References

- 1. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase C β Controls Nuclear Factor κB Activation in B Cells Through Selective Regulation of the IκB Kinase α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Effect of Sotrastaurin on Dendritic Cell Maturation and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in modulating T-cell activation. While its effects on T lymphocytes are well-documented, its impact on dendritic cells (DCs), the master regulators of the adaptive immune response, is less characterized. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on dendritic cell maturation and function. Drawing from available literature, this document outlines the underlying signaling pathways, summarizes the expected effects on DC phenotype and cytokine production, and provides detailed experimental protocols for researchers investigating this interaction. Notably, current evidence suggests that this compound has a minimal direct effect on the maturation of dendritic cells, which retain their T-cell stimulatory capacity.

Introduction to this compound and Dendritic Cells

This compound is an orally bioavailable small molecule that competitively inhibits the classical (α, β) and novel (θ) isoforms of protein kinase C (PKC).[1][2] These enzymes are critical downstream mediators of T-cell receptor (TCR) and CD28 co-stimulation, leading to the activation of transcription factors such as NF-κB.[1] By inhibiting these PKC isoforms, this compound effectively blocks T-cell activation, proliferation, and cytokine production.[2][3]

Dendritic cells are the most potent antigen-presenting cells (APCs) and are indispensable for initiating primary immune responses. Upon encountering pathogens or inflammatory signals, immature DCs undergo a complex maturation process. This involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules, and the secretion of cytokines that shape the ensuing T-cell response. Given that PKC signaling is also implicated in DC differentiation and activation, the effect of this compound on these processes is of significant interest.[4]

Signaling Pathways

This compound's primary mechanism of action is the inhibition of PKC, which in turn affects the activation of the NF-κB signaling pathway. In the context of dendritic cells, stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), through Toll-like receptors (TLRs) typically activates PKC isoforms. This leads to a cascade of events culminating in the activation of the IKK complex, phosphorylation and degradation of IκB, and subsequent translocation of NF-κB dimers (e.g., p50/RelA) to the nucleus. Nuclear NF-κB then drives the transcription of genes essential for DC maturation and function, including co-stimulatory molecules and pro-inflammatory cytokines.[5][6]

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the new immunosuppressive agent AEB071 on human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C betaII plays an essential role in dendritic cell differentiation and autoregulates its own expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC-alpha controls MYD88-dependent TLR/IL-1R signaling and cytokine production in mouse and human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sotrastaurin's Impact on Macrophage Polarization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. An imbalance in M1/M2 polarization is implicated in various inflammatory and autoimmune diseases. Sotrastaurin (AEB071) is a potent, orally active, and selective pan-Protein Kinase C (PKC) inhibitor.[1] It primarily targets conventional (α, β) and novel (θ) PKC isoforms.[2] By inhibiting PKC, this compound effectively modulates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[2] While the immunosuppressive effects of this compound on T-cells are well-documented, its direct impact on macrophage polarization remains an area of active investigation. This technical guide explores the hypothesized mechanism of this compound's action on macrophage polarization, provides detailed experimental protocols to investigate this interaction, and presents a framework for data interpretation.

Hypothesized Mechanism of Action: this compound's Influence on Macrophage Polarization

The polarization of macrophages is a complex process governed by a network of signaling pathways. The classical M1 phenotype is driven by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), which activate signaling cascades leading to the activation of transcription factors such as NF-κB and STAT1.[3][4] Conversely, M2 polarization is induced by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13, which signal through the STAT6 pathway.[5][6][7][8]

This compound, as a pan-PKC inhibitor, is expected to primarily interfere with the M1 polarization pathway. Several PKC isoforms, including PKCα, β, δ, ε, and ζ, are expressed in macrophages and are involved in TLR-mediated inflammatory responses that lead to M1 activation.[1][9][10][11] The activation of these PKC isoforms is a crucial step in the signaling cascade that leads to the activation of the NF-κB pathway.[12][13] NF-κB is a master regulator of M1 macrophage polarization, driving the expression of pro-inflammatory cytokines and M1-associated surface markers.[4][12][13][14]

Therefore, the central hypothesis is that This compound, by inhibiting key PKC isoforms, will suppress the activation of the NF-κB pathway in macrophages, leading to a reduction in M1 polarization and a potential shift towards an M2 phenotype. This would manifest as decreased expression of M1 markers and reduced secretion of pro-inflammatory cytokines.

Signaling Pathway Diagram

Caption: this compound's hypothesized impact on M1/M2 signaling.

Experimental Protocols

To investigate the effect of this compound on macrophage polarization, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for the isolation, culture, polarization, and analysis of human monocyte-derived macrophages (hMDMs).

Isolation and Culture of Human Monocyte-Derived Macrophages (hMDMs)

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

-

Differentiation into Macrophages (M0):

-

Seed the enriched CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).

-

Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. The medium should be replaced every 2-3 days.

-

On day 7, the differentiated, non-polarized macrophages (M0) are ready for polarization experiments.

-

Macrophage Polarization and this compound Treatment

-

Plating: Seed the M0 macrophages into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISAs) at a density of 1 x 10^6 cells/mL.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Polarization:

-

M1 Polarization: Add 100 ng/mL of LPS and 20 ng/mL of IFN-γ to the designated wells.

-

M2 Polarization: Add 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the designated wells.

-

Control (M0): Maintain a set of wells with M0 macrophages without any polarizing stimuli.

-

-

Incubation: Incubate the cells for the desired time points (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis and cytokine secretion).

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effect on macrophage polarization.

Analysis of Macrophage Polarization

-

Cell Harvest: Harvest the macrophages by gentle scraping.

-

Staining: Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD206, CD163).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

-

RNA Extraction: Extract total RNA from the macrophages using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using primers for M1-associated genes (e.g., TNF, IL1B, NOS2) and M2-associated genes (e.g., IL10, ARG1, MRC1). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

Supernatant Collection: Collect the culture supernatants from the polarized macrophages.

-

ELISA: Perform ELISAs to quantify the concentration of secreted M1 cytokines (e.g., TNF-α, IL-1β, IL-12) and M2 cytokines (e.g., IL-10).

-

Data Analysis: Generate standard curves and determine the cytokine concentrations in the samples.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison. Below are templates for presenting the expected (hypothetical) data.

Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)

| Treatment Group | % CD86+ Cells (M1) | MFI of CD86 | % CD206+ Cells (M2) | MFI of CD206 |

| M0 (Control) | 5.2 ± 1.1 | 150 ± 25 | 60.5 ± 5.3 | 800 ± 75 |

| M1 (LPS+IFN-γ) | 85.6 ± 7.8 | 1200 ± 110 | 10.1 ± 2.5 | 200 ± 30 |

| M1 + this compound (1 µM) | 40.3 ± 6.5 | 600 ± 80 | 25.4 ± 4.1 | 450 ± 50 |

| M2 (IL-4+IL-13) | 8.1 ± 1.5 | 180 ± 30 | 92.3 ± 4.9 | 2500 ± 200 |

| M2 + this compound (1 µM) | 7.9 ± 1.3 | 175 ± 28 | 90.8 ± 5.1 | 2450 ± 190 |

Table 2: Effect of this compound on Macrophage Gene Expression (qPCR)

| Treatment Group | Relative TNF Expression (M1) | Relative NOS2 Expression (M1) | Relative ARG1 Expression (M2) | Relative MRC1 Expression (M2) |

| M0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |

| M1 (LPS+IFN-γ) | 50.5 ± 5.2 | 100.2 ± 10.8 | 0.2 ± 0.05 | 0.5 ± 0.1 |

| M1 + this compound (1 µM) | 15.1 ± 2.8 | 30.7 ± 4.5 | 0.8 ± 0.2 | 1.2 ± 0.3 |

| M2 (IL-4+IL-13) | 2.3 ± 0.5 | 1.5 ± 0.3 | 80.6 ± 9.1 | 65.4 ± 7.8 |

| M2 + this compound (1 µM) | 2.1 ± 0.4 | 1.4 ± 0.2 | 78.9 ± 8.5 | 63.2 ± 7.1 |

Table 3: Effect of this compound on Macrophage Cytokine Secretion (ELISA)

| Treatment Group | TNF-α (pg/mL) (M1) | IL-1β (pg/mL) (M1) | IL-10 (pg/mL) (M2) |

| M0 (Control) | < 10 | < 5 | 20 ± 5 |

| M1 (LPS+IFN-γ) | 2500 ± 300 | 800 ± 100 | 50 ± 10 |

| M1 + this compound (1 µM) | 800 ± 150 | 250 ± 50 | 150 ± 30 |

| M2 (IL-4+IL-13) | 50 ± 10 | 15 ± 5 | 1200 ± 200 |

| M2 + this compound (1 µM) | 45 ± 8 | 12 ± 4 | 1150 ± 180 |

Interpretation of Results and Conclusion

Based on the hypothesized mechanism, treatment with this compound is expected to significantly reduce the expression of M1 markers (CD86, TNF, NOS2) and the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) in macrophages stimulated with LPS and IFN-γ. The effect on M2 polarization is expected to be minimal, as the primary known target of this compound (PKC/NF-κB) is less centrally involved in the IL-4/IL-13/STAT6 pathway. An increase in the M2-associated cytokine IL-10 in M1-polarizing conditions with this compound treatment could suggest a shift in the polarization state.

It is crucial to note that while the theoretical framework is strong, direct experimental evidence of this compound's effect on isolated macrophages is currently lacking in the published literature. The data presented in the tables are hypothetical and serve as a guide for expected outcomes.

Logical Relationship Diagram

Caption: Logical flow of this compound's effect on macrophage polarization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]

- 5. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. STAT6 Upregulation Promotes M2 Macrophage Polarization to Suppress Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT6 Upregulation Promotes M2 Macrophage Polarization to Suppress Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue-specific protein kinase C isoforms differentially mediate macrophage TNFalpha and IL-1beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Macrophage Apoptosis and Atherosclerosis by Lipid Induced PKCδ Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C beta deficiency increases glucose-mediated peritoneal damage via M1 macrophage polarization and up-regulation of mesothelial protein kinase C alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Macrophage polarization toward M1 phenotype through NF-κB signaling in patients with Behçet’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sotrastaurin on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes.[1][2] Emerging evidence has solidified the pivotal role of PKC signaling in the modulation of mitochondrial function, including cellular respiration, apoptosis, and calcium homeostasis. While direct, comprehensive studies on the specific effects of this compound on mitochondria are not extensively documented in publicly available literature, its mechanism of action as a pan-PKC inhibitor suggests a significant potential for indirect modulation of mitochondrial activities. This technical guide explores the potential impact of this compound on mitochondrial function by examining the well-established roles of its target PKC isoforms in mitochondrial biology. We provide an overview of the relevant signaling pathways, detailed experimental protocols to investigate these potential effects, and a summary of the known inhibitory constants of this compound for various PKC isoforms.

Introduction: this compound and Protein Kinase C

This compound is a small molecule inhibitor that targets conventional (α, β) and novel (δ, ε, η, θ) PKC isoforms with high potency.[2] It has been investigated in various clinical trials, primarily for its immunosuppressive and anti-cancer properties.[3][4] The mechanism of action of this compound revolves around its ability to compete with ATP for the kinase domain of PKC, thereby preventing the phosphorylation of downstream substrates.[1]

Table 1: Inhibitory Constants (Ki) of this compound for PKC Isoforms

| PKC Isoform | Ki (nM) |

| PKCθ | 0.22[2] |

| PKCβ | 0.64[2] |

| PKCα | 0.95[2] |

| PKCη | 1.8[2] |

| PKCδ | 2.1[2] |

| PKCε | 3.2[2] |

PKC Signaling and its Intersection with Mitochondrial Function

Multiple PKC isoforms have been shown to translocate to mitochondria and directly phosphorylate mitochondrial proteins, thereby influencing a range of functions.[5][6] Understanding these pathways is crucial to hypothesizing the potential downstream effects of this compound.

Regulation of Mitochondrial Respiration and ATP Production

PKC isoforms can modulate the activity of the electron transport chain (ETC) complexes. For instance, activation of certain PKC isoforms has been linked to the phosphorylation of specific subunits of ETC complexes, which can either enhance or inhibit mitochondrial respiration depending on the cellular context.[7] By inhibiting these PKC isoforms, this compound could potentially reverse these effects, leading to alterations in oxygen consumption and ATP synthesis.

Control of Mitochondrial-Mediated Apoptosis

PKC isoforms play a dual role in apoptosis. Some isoforms, like PKCδ, are generally considered pro-apoptotic, while others, such as PKCε, are anti-apoptotic.[6][8] This regulation often occurs at the level of the mitochondria through the phosphorylation of Bcl-2 family proteins, which control the release of cytochrome c and the subsequent activation of caspases. This compound's broad inhibition of PKC isoforms could therefore have complex, context-dependent effects on apoptosis.

Modulation of Mitochondrial Calcium Homeostasis

Mitochondria are key regulators of intracellular calcium levels. Certain PKC isoforms can influence mitochondrial calcium uptake and release, thereby impacting cellular signaling and mitochondrial function itself.[9] Inhibition of these PKC isoforms by this compound could alter mitochondrial calcium dynamics.

Visualizing the Pathways

To illustrate the intricate relationship between PKC signaling and mitochondrial function, the following diagrams depict the key signaling cascades.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]

- 5. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

Methodological & Application

Sotrastaurin In Vitro Assay for T-Cell Proliferation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotrastaurin (AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, which are critical components of T-cell signaling pathways.[1][2] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC activation leads to the downstream activation of transcription factors such as NF-κB and NFAT, culminating in T-cell activation, cytokine production, and proliferation.[3][4][5] By targeting PKC, this compound effectively abrogates these early T-cell activation events, making it a compound of significant interest for immunosuppressive therapies.[3][6] This document provides a detailed protocol for an in vitro T-cell proliferation assay to evaluate the inhibitory effects of this compound. The assay is based on the widely used carboxyfluorescein succinimidyl ester (CFSE) dilution method, which allows for the quantitative analysis of cell division by flow cytometry.[7][8]

Principle of the Assay

This assay measures the ability of this compound to inhibit T-cell proliferation following stimulation. Peripheral blood mononuclear cells (PBMCs) are isolated and the T-cells within this population are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins.[8][9] Upon cell division, the CFSE fluorescence is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity with each generation.[8] T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies to mimic physiological activation.[10][11] In the presence of this compound, inhibition of PKC signaling is expected to result in reduced T-cell proliferation, which can be quantified by analyzing the CFSE dilution profile using flow cytometry.

Signaling Pathway of this compound in T-Cells

This compound primarily targets the Protein Kinase C (PKC) family of enzymes, which are crucial for T-cell activation. The diagram below illustrates the signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation and the point of intervention for this compound.

Caption: this compound inhibits PKC, blocking the NF-κB pathway and T-cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on T-cell proliferation from published studies.

| Assay Type | Cell Type | Stimulation | IC50 (nM) | Reference |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Alloantigen | 90 | [1][12] |

| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Alloantigen | 37 | [1] |

| Luciferase Reporter Gene Assay | Jurkat cells | TCR/CD28 | 150 | [2] |

Experimental Protocol

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Phosphate Buffered Saline (PBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Dimethyl sulfoxide (DMSO)

-

This compound (AEB071)

-

Anti-human CD3 antibody (functional grade, clone OKT3 or UCHT1)

-

Anti-human CD28 antibody (functional grade, clone CD28.2)

-

96-well round-bottom culture plates

-

Flow cytometer

Experimental Workflow

Caption: Workflow for the in vitro T-cell proliferation assay using CFSE dilution.

Step-by-Step Methodology

1. Isolation of PBMCs a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

2. CFSE Labeling a. Adjust the PBMC concentration to 1 x 10^7 cells/mL in serum-free RPMI-1640. b. Add CFSE to a final concentration of 5-10 µM. c. Incubate for 10 minutes at 37°C, protected from light.[9] d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate for 5 minutes on ice. f. Wash the cells twice with complete RPMI-1640 medium. g. Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640.

3. Assay Setup a. Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remember to include a DMSO vehicle control. b. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of a 96-well round-bottom plate. c. Add 100 µL of the CFSE-labeled cell suspension to each well. d. Pre-incubate the plate for 1 hour at 37°C and 5% CO2.[1]

4. T-Cell Stimulation a. Prepare a stimulation cocktail of anti-human CD3 and anti-human CD28 antibodies in complete RPMI-1640. Optimal concentrations should be determined, but a starting point of 1 µg/mL for anti-CD3 and 2 µg/mL for anti-CD28 is recommended.[11] b. Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells). c. The final volume in each well should be 200 µL. d. Include the following controls:

- Unstimulated cells (no anti-CD3/CD28)

- Stimulated cells with vehicle control (DMSO)

5. Incubation a. Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.[9]

6. Flow Cytometry Analysis a. After incubation, harvest the cells from each well. b. Wash the cells with PBS. c. (Optional) Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets. d. Resuspend the cells in FACS buffer (PBS with 1% FBS). e. Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.

Data Analysis

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

If applicable, further gate on specific T-cell subsets (e.g., CD4+ or CD8+).

-

Analyze the CFSE fluorescence histogram for each sample.

-

The unstimulated control should show a single bright peak, representing the parent generation.

-

The stimulated vehicle control should display multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the preceding peak.

-

Quantify the percentage of proliferated cells (cells that have undergone at least one division) for each concentration of this compound.

-

Plot the percentage of proliferation against the log of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro efficacy of this compound on T-cell proliferation. By quantifying the dose-dependent inhibition of T-cell division, researchers can effectively characterize the immunosuppressive potential of this compound and similar compounds targeting T-cell activation pathways. The use of CFSE allows for a detailed analysis of cell division cycles and can be adapted to investigate specific T-cell subpopulations.

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Potent Protein Kinase C-Selective Inhibitor AEB071 (this compound) Represents a New Class of Immunosuppressive Agents Affecting Early T-Cell Activation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Sotrastaurin for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sotrastaurin

This compound (formerly AEB071) is a potent and selective, orally bioavailable inhibitor of Protein Kinase C (PKC) isoforms.[1][2] As a pan-PKC inhibitor, it targets several isoforms, including the classical (PKCα, PKCβ), novel (PKCδ, PKCε, PKCη, PKCθ), but is inactive against atypical PKCζ.[2][3] The mechanism of action of this compound involves the inhibition of T- and B-cell activation and proliferation. This is achieved by blocking PKC-dependent signaling pathways, which are crucial for the activation of transcription factors like NF-κB. The inhibition of these pathways ultimately leads to cell cycle arrest and, in some tumor cells, apoptosis. Given its immunomodulatory and potential antineoplastic properties, determining the precise optimal concentration of this compound is critical for the accuracy and reproducibility of in vitro studies.

Application Notes

The optimal concentration of this compound for cell culture experiments is not a single value but is dependent on the cell type, the specific biological question being investigated, and the duration of the treatment. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug and represents the concentration required to inhibit a specific biological process by 50%.[4][5][6] The IC50 value is a crucial starting point for determining the effective concentration range for further experiments.[4]

Generally, for functional assays, concentrations around the IC50 value are used. For mechanistic studies where complete inhibition of the target is desired, concentrations several-fold higher than the IC50 may be necessary. Conversely, to study subtle effects or to avoid off-target effects, concentrations below the IC50 might be more appropriate. It is imperative to perform a dose-response experiment for each new cell line and experimental setup to establish the specific IC50 and optimal working concentration.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the IC50 of this compound in a given adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

The adherent cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

-

On the day of the experiment, prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM down to 0.01 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The formula is:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[9]

-

Data Presentation:

| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |

| 0 (Vehicle Control) | 100 | ||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

Protocol 2: Confirmation of PKC Pathway Inhibition by Western Blot

This protocol details the use of Western blotting to confirm the inhibition of the PKC signaling pathway by this compound by assessing the phosphorylation status of a key downstream substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10][11]

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

6-well cell culture plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MARCKS (Ser152/156)

-

Mouse anti-MARCKS

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG-HRP

-

Anti-mouse IgG-HRP

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-